Fmoc-Met-Osu

説明

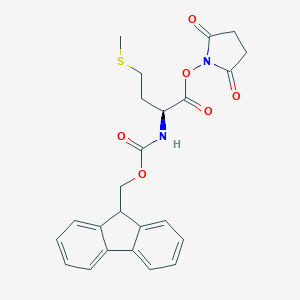

Fmoc-Met-Osu, also known as 9-fluorenylmethyloxycarbonyl-methionine-N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid methionine, facilitating the synthesis of peptides by preventing unwanted side reactions at the amino group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-Osu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction produces 9-fluorenylmethylsuccinimidyl carbonate, which is then reacted with methionine to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated peptide synthesizers

生物活性

Fmoc-Met-Osu (Fluorenylmethoxycarbonyl-Methionine-N-hydroxysuccinimide) is a compound widely used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity is primarily linked to its role as a building block in the synthesis of peptides that exhibit various biological functions. This article explores the biological activity of this compound, including its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound serves as a protected form of methionine, an essential amino acid that plays a critical role in protein synthesis and various metabolic processes. The Fmoc group allows for selective protection during peptide synthesis, while the Osu moiety facilitates the coupling reaction with amines or other nucleophiles.

Biological Applications

- Peptide Synthesis : this compound is primarily utilized in the synthesis of peptides that can act as hormones, neurotransmitters, or therapeutic agents. The incorporation of methionine can enhance the biological activity and stability of these peptides.

- Antimicrobial Activity : Research has shown that cyclic peptides synthesized using this compound exhibit significant antimicrobial properties. For instance, tyrocidine analogues synthesized through high-throughput methods showed improved antibacterial activity compared to their natural counterparts .

- Binding Studies : The use of this compound in one-bead one-compound (OBOC) libraries has enabled the identification of cyclic peptide binding partners with high affinity. These studies are crucial for developing targeted therapies and understanding peptide-receptor interactions .

Case Study 1: Antibacterial Peptide Development

A study focused on synthesizing a library of cyclic peptides using this compound demonstrated that modifications at specific positions significantly altered antibacterial and hemolytic activities. The introduction of basic amino acids at strategic locations enhanced the peptides' therapeutic indices, providing insights into structure-function relationships .

Case Study 2: Screening for Binding Partners

In another study utilizing OBOC screening techniques, researchers optimized the coupling conditions between PITC and Fmoc-OSU to identify high-affinity binding partners for cyclic peptides. This approach revealed new interactions that could be exploited for drug development .

The biological activity of peptides synthesized with this compound can be attributed to several mechanisms:

- Receptor Binding : Peptides often exert their effects by binding to specific receptors on cell membranes, triggering downstream signaling pathways.

- Antimicrobial Mechanism : Many antimicrobial peptides disrupt bacterial membranes, leading to cell lysis. The presence of methionine can influence the peptide's conformation and membrane interaction properties.

Data Tables

The following table summarizes key findings related to the biological activity of peptides synthesized with this compound:

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Met-Osu is integral to the Fmoc strategy in SPPS, which is favored for its efficiency and ability to produce high-purity peptides. The Fmoc group allows for mild deprotection conditions, minimizing side reactions.

- Advantages :

- High yields of desired peptides.

- Compatibility with various coupling reagents.

- Reduced racemization compared to other protecting groups.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Deprotection Conditions | Yield | Racemization Risk |

|---|---|---|---|

| Fmoc | Mild (piperidine) | High | Low |

| Boc | Acidic (TFA) | Moderate | Moderate |

| Cbz | Basic | Low | High |

Pharmaceutical Applications

This compound derivatives are being investigated for their potential in drug formulations, particularly in developing peptide-based drugs for diseases such as cancer and metabolic disorders.

- Case Study : The synthesis of peptide drugs like octreotide, which targets somatostatin receptors, has benefited from the use of this compound due to its ability to produce stable and effective peptide structures.

Bioconjugation Techniques

This compound is also utilized in bioconjugation processes where peptides are attached to carriers or other biomolecules. This application is crucial in designing targeted drug delivery systems.

- Example : Researchers have used this compound to create conjugates that enhance the bioavailability of therapeutic peptides, improving their efficacy in clinical settings.

Recent Advances

Recent studies have highlighted advancements in the use of this compound in high-throughput screening and combinatorial chemistry. Its role in reducing nonspecific binding during peptide library synthesis has been particularly noted, allowing for more accurate identification of peptide-protein interactions.

Research Findings

A study demonstrated that using this compound significantly improved the specificity of peptide libraries screened against various protein targets, reducing false positives and enhancing the reliability of results .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGGWPKXOCXAB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。